molecular formula C22H19ClN4O2S B2711477 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-55-8

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2711477
CAS No.: 941897-55-8
M. Wt: 438.93
InChI Key: MXGCHMFIWUOLJJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS No. 941897-55-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S, with a molecular weight of 438.93 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

  • Anticancer Activity
    • Compounds containing thiazole moieties have been shown to exhibit significant anticancer properties. For instance, derivatives of thiazole have demonstrated IC50 values ranging from 0.124 μM to 3.81 μM against various cancer cell lines in the NCI-60 assay .
    • A study indicated that the presence of electron-withdrawing groups such as chlorine on the aromatic ring enhances anticancer activity .
  • Anticonvulsant Activity
    • Thiazole derivatives have been evaluated for their anticonvulsant effects using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Certain analogs exhibited median effective doses (ED50) of 18.4 mg/kg, indicating their potential as anticonvulsants .
  • Antimicrobial Activity
    • The thiazole ring is also associated with antimicrobial properties. Various studies have highlighted the effectiveness of thiazole derivatives against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of substituents at specific positions on the thiazole or phenyl rings can significantly alter the compound's potency. For example, methyl groups at certain positions have been shown to enhance activity against cancer cells .
  • Heterocyclic Influence : The incorporation of heterocycles like pyridazine and thiazole contributes to the overall efficacy of the compound by affecting its interaction with biological targets .

Case Studies

  • Anticancer Evaluation : In a study focusing on thiazole derivatives, a compound similar to this compound was tested against human lung adenocarcinoma cells (A549). Results showed that it exhibited strong selectivity and significant cytotoxicity with an IC50 value below 1 μM .
  • Anticonvulsant Screening : Another study assessed a series of thiazole-containing compounds for their anticonvulsant properties using both MES and PTZ models. The compounds demonstrated promising results with protection indices indicating their potential use in seizure management .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-7-9-15(10-8-13)19-21-20(25-14(2)30-21)22(29)27(26-19)12-18(28)24-11-16-5-3-4-6-17(16)23/h3-10H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGCHMFIWUOLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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